5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-10(2)12-5-7-13(8-6-12)20-14(23)9-19-17(24)15-11(3)21-22(4)16(15)18/h5-8,10H,9H2,1-4H3,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPHRNAQIGVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NC2=CC=C(C=C2)C(C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and insecticidal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with a similar structure to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a related pyrazole compound exhibited IC50 values in the low micromolar range against MCF-7 and K-562 cell lines, indicating strong antitumor potential .
Insecticidal Activity
The insecticidal properties of pyrazole compounds are well-documented. In a study focusing on related pyrazole derivatives, compounds demonstrated lethal activities against pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values were reported at 500 mg/L for effective compounds, suggesting that this compound could also possess significant insecticidal activity .
Antifungal Activity
In addition to its insecticidal properties, related pyrazole compounds have shown antifungal activity. For example, certain derivatives exhibited inhibition rates against Pyricularia oryae reaching up to 77.8%. This suggests that this compound may also be effective against fungal pathogens .
Study 1: Antitumor Efficacy
A comparative analysis was conducted on various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications in the side chains significantly influenced their biological activity .
Study 2: Insecticidal Properties
In a bioassay targeting agricultural pests, several pyrazole derivatives were tested for their insecticidal efficacy. The results showed that specific structural features correlated with higher toxicity levels towards Helicoverpa armigera. The study suggested that the incorporation of an isopropyl group enhanced the insecticidal activity of the compounds tested .
Table 1: Biological Activities of Related Pyrazole Compounds
| Compound | Activity Type | Target Organism | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|---|---|
| Compound A | Antitumor | MCF-7 | - | 12 |
| Compound B | Insecticidal | Helicoverpa armigera | 70 | - |
| Compound C | Antifungal | Pyricularia oryae | 77.8 | - |
| Compound D | Antitumor | K-562 | - | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
